Product packaging for 3-(2-Fluoropropan-2-yl)isoxazol-5-amine(Cat. No.:CAS No. 1049677-76-0)

3-(2-Fluoropropan-2-yl)isoxazol-5-amine

Cat. No.: B2711728
CAS No.: 1049677-76-0
M. Wt: 144.149
InChI Key: VERBLYWQRHTUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Fluoropropan-2-yl)isoxazol-5-amine (CAS 1049677-76-0) is a fluorinated derivative of the isoxazole heterocycle, provided as a building block for research and development. This compound features an amine functional group, which offers a versatile handle for further synthetic modification and diversification . The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Isoxazole rings are found in a wide array of bioactive molecules and are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The incorporation of a fluorine atom, as seen in the 2-fluoropropan-2-yl substituent of this compound, is a common strategy in modern drug design to modulate key properties such as metabolic stability, lipophilicity, and bioavailability . Researchers are increasingly developing novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed cycloadditions, to create complex isoxazole derivatives with enhanced properties . This product is intended for research applications as a chemical intermediate in the synthesis of more complex target molecules, particularly in the fields of medicinal chemistry and agrochemical development . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FN2O B2711728 3-(2-Fluoropropan-2-yl)isoxazol-5-amine CAS No. 1049677-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)10-9-4/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERBLYWQRHTUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine

A retrosynthetic analysis of this compound reveals two primary disconnection approaches for the isoxazole (B147169) ring, reflecting the two main synthetic strategies for this heterocycle.

Approach A: 1,3-Dipolar Cycloaddition Disconnection

This approach involves disconnecting the C3-C4 and N2-O1 bonds, which is characteristic of a [3+2] cycloaddition reaction. This retrosynthesis leads to a nitrile oxide and an enamine or a synthetic equivalent.

Disconnection 1 (C3-C4 and N2-O1): The isoxazole ring is disconnected to yield 2-fluoro-2-propyl nitrile oxide (1) and an enamine synthon like cyanoacetamide (2) or a related species. The nitrile oxide serves as the three-atom component (C-N-O), while the enamine derivative provides the two-carbon unit. The regioselectivity of the cycloaddition is a critical factor in this approach to ensure the formation of the desired 3,5-disubstituted isoxazole.

Approach B: Condensation Reaction Disconnection

This strategy involves disconnecting the C3-N2 and C5-O1 bonds, which corresponds to the classical condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine (B1172632).

Disconnection 2 (C3-N2 and C5-O1): The target molecule is disconnected to hydroxylamine (3) and a β-ketonitrile, specifically 4-fluoro-4-methyl-3-oxopentanenitrile (B1380917) (4) . This β-ketonitrile contains the pre-installed 2-fluoropropan-2-yl moiety and the necessary functionality for cyclization with hydroxylamine to form the 5-aminoisoxazole ring. organic-chemistry.orgnih.gov The control of reaction conditions, such as pH, is crucial to direct the cyclization towards the desired 5-aminoisoxazole isomer over the 3-aminoisoxazole (B106053) alternative. organic-chemistry.org

Both retrosynthetic pathways offer viable routes to the target molecule, with the choice of strategy often depending on the availability of starting materials and the desired control over regioselectivity.

Conventional Synthetic Routes to Isoxazole Systems and their Adaptations

Conventional methods for isoxazole synthesis have been extensively developed and can be adapted for the preparation of this compound. The two most prominent methods are 1,3-dipolar cycloadditions and condensation reactions with hydroxylamine derivatives. core.ac.ukmisuratau.edu.ly

The [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene is a powerful and widely used method for constructing the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govresearchgate.net For the synthesis of 5-aminoisoxazoles, the dipolarophile is typically an enamine or a related electron-rich alkene. nih.govrsc.org

The key steps in this synthetic approach are:

Generation of the Nitrile Oxide: Nitrile oxides are reactive intermediates that are typically generated in situ. Common methods include the dehydration of nitroalkanes or the dehydrohalogenation of hydroxamoyl halides (generated from oximes). researchgate.netmdpi.com For the target molecule, 2-fluoro-2-propyl nitrile oxide would be required. This could potentially be generated from 2-fluoro-2-nitropropane or from the corresponding aldoxime, 2-fluoro-2-methylpropanal (B2485891) oxime.

Cycloaddition with a Dipolarophile: The generated nitrile oxide then reacts with a suitable two-carbon component. To install the 5-amino group, a dipolarophile such as cyanoacetamide or an enamine derived from it can be used. The reaction of nitrile oxides with enamines can lead to 5-aminoisoxazoles. rsc.org

The regioselectivity of the cycloaddition is a significant consideration. Generally, the reaction of nitrile oxides with terminal alkynes or electron-deficient alkenes leads to 3,5-disubstituted isoxazoles. mdpi.com However, the electronic and steric properties of both the nitrile oxide and the dipolarophile can influence the outcome.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Nitrile Oxide PrecursorDipolarophileConditionsProduct TypeReference
Hydroxamoyl HalideAlkyne/EnamineMild base (e.g., Et3N)3,5-Disubstituted Isoxazole rsc.org
NitroalkaneAlkyneDehydrating agent (e.g., PPh3)3,5-Disubstituted Isoxazole nih.gov
AldoximeAlkyneOxidant (e.g., NCS, bleach)3,5-Disubstituted Isoxazole core.ac.ukmdpi.com

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is one of the most fundamental methods for preparing isoxazoles. misuratau.edu.lyyoutube.com To obtain this compound, the required precursor is a β-ketonitrile, 4-fluoro-4-methyl-3-oxopentanenitrile.

The reaction proceeds via initial condensation of hydroxylamine with one of the carbonyl groups (or the nitrile), followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. A significant advantage of using a β-ketonitrile is that it directly leads to an aminoisoxazole. The key challenge in this synthesis is controlling the regioselectivity. organic-chemistry.org

The reaction of a β-ketonitrile with hydroxylamine can potentially yield two isomeric products:

5-Aminoisoxazole: Formed when hydroxylamine's nitrogen atom attacks the ketone carbonyl, and the hydroxylamine's oxygen atom is involved in the cyclization with the nitrile group. nih.gov

3-Aminoisoxazole: Formed when hydroxylamine's nitrogen atom attacks the nitrile group, followed by cyclization involving the ketone.

Research has shown that the regiochemical outcome can be controlled by carefully adjusting the reaction conditions, particularly the pH and temperature. organic-chemistry.org

At pH > 8 and elevated temperatures (e.g., 100 °C) , hydroxylamine preferentially reacts with the ketone, leading to the formation of 5-aminoisoxazoles . organic-chemistry.org

At neutral to slightly acidic pH (7 < pH < 8) and lower temperatures (≤45 °C) , the reaction favors attack at the nitrile, resulting in 3-aminoisoxazoles . organic-chemistry.org

Therefore, by maintaining basic conditions and a higher temperature, the synthesis can be directed to selectively produce the desired this compound.

A crucial aspect of synthesizing the target compound is the efficient and selective introduction of the 2-fluoropropan-2-yl group into the appropriate precursor. This can be achieved either by starting with a pre-fluorinated building block or by performing a fluorination reaction at a suitable stage of the synthesis. researchgate.netnih.gov

Methods for preparing the fluorinated precursors include:

For the Condensation Route (β-Ketonitrile): The synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile could be envisioned from a non-fluorinated precursor. For example, the corresponding tertiary alcohol, 4-hydroxy-4-methyl-3-oxopentanenitrile, could be subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. beilstein-journals.org Alternatively, a Claisen condensation between a fluorinated ester (e.g., ethyl 2-fluoro-2-methylpropanoate) and acetonitrile (B52724) could provide the desired β-ketonitrile.

For the Cycloaddition Route (Nitrile Oxide): The precursor for 2-fluoro-2-propyl nitrile oxide, such as 2-fluoro-2-methylpropanal, could be synthesized from 2-fluoro-2-methylpropan-1-ol. The synthesis of such fluorinated building blocks often relies on nucleophilic fluorination of suitable precursors. nih.govcuny.edu

The use of readily available fluorinated building blocks is often the more straightforward approach, simplifying the synthetic sequence and avoiding potentially harsh fluorination conditions in later steps. researchgate.net

Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These include catalytic approaches that can offer milder reaction conditions, lower waste, and higher yields compared to conventional methods.

While the classical syntheses of isoxazoles are robust, catalytic methods can provide significant advantages.

Transition Metal Catalysis: Various transition metals, including copper, palladium, gold, and rhodium, have been employed to catalyze the synthesis of isoxazoles. researchgate.netacs.org Copper(I) is particularly well-known for catalyzing the [3+2] cycloaddition of terminal alkynes and in situ-generated nitrile oxides, often providing high regioselectivity for the 3,5-disubstituted product. organic-chemistry.org Gold and palladium catalysts have been used in cascade reactions that form the isoxazole ring from readily available starting materials like propargylic alcohols or alkynyl oxime ethers. organic-chemistry.org For the synthesis of the target molecule, a copper-catalyzed cycloaddition could be a promising route, potentially offering mild conditions and high regioselectivity.

Organocatalysis: Metal-free synthetic routes are gaining increasing attention due to their lower cost and reduced toxicity. nih.govrsc.org Organocatalysts, such as organic bases (e.g., DABCO, TMG), can promote the synthesis of isoxazoles. nih.govrsc.org For instance, organocatalysts can be used to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with β-ketoesters or other 1,3-dicarbonyl compounds, providing access to highly substituted isoxazoles under mild, metal-free conditions. rsc.org A cascade reaction catalyzed by an organic base, starting from an aldehyde and ethyl nitroacetate, has also been reported for isoxazole synthesis. nih.gov Such methods could be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional approaches.

Green Chemistry Principles in Synthesis Optimization

The synthesis of isoxazole derivatives, including 5-aminoisoxazoles, has increasingly adopted principles of green chemistry to enhance efficiency, reduce waste, and improve environmental compatibility. While a specific green synthesis for this compound is not detailed in the literature, established green protocols for analogous structures provide a framework for its potential eco-friendly production.

Key green strategies applicable to the synthesis of functionalized isoxazoles include:

Use of Benign Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives involve using water, ethanol, or deep eutectic solvents (DES) like a K2CO3/glycerol mixture. For instance, the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles has been successfully performed in a K2CO3/glycerol medium, offering an efficient, environmentally friendly, and economical route. acs.orgenamine.net

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones, for example, has been achieved through a three-component reaction catalyzed by propylamine-functionalized cellulose (B213188) in water, highlighting principles like waste reduction and the use of renewable resources. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to higher yields and selectivity in shorter time frames compared to conventional heating. researchgate.net These methods reduce energy consumption and minimize thermal decomposition of products.

A hypothetical green synthesis for this compound could involve the reaction of a β-ketonitrile bearing the 2-fluoropropan-2-yl group with hydroxylamine, guided by pH and temperature control to ensure the desired 5-amino regioselectivity. organic-chemistry.org The optimization of this synthesis would focus on employing a green solvent, a biodegradable catalyst, and potentially an alternative energy source to align with green chemistry principles.

Table 1: Overview of Green Chemistry Strategies in Isoxazole Synthesis

Principle Strategy Example Application Reference(s)
Waste Prevention Multicomponent Reactions (MCRs) One-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netresearchgate.net
Atom Economy [3+2] Cycloaddition Reactions Synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds in water.
Safer Solvents Use of Water or Deep Eutectic Solvents (DES) Synthesis of 5-amino-isoxazole-4-carbonitriles in a K2CO3/glycerol medium. acs.orgenamine.net
Energy Efficiency Microwave or Ultrasound-Assisted Synthesis Acceleration of reactions for various aminoisoxazoles. researchgate.net

| Renewable Feedstocks | Use of Biocatalysts | Propylamine-functionalized cellulose as a catalyst in isoxazol-5(4H)-one synthesis. | researchgate.netresearchgate.net |

Ring-Opening and Functionalization Strategies of Isoxazole Derivatives (General)

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under various conditions. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for transformation into other valuable chemical structures.

Ring-opening can be initiated by various means, including:

Base-Catalysis: Strong bases can induce ring cleavage, particularly in isoxazolium salts and isoxazol-5-ones. northwestern.edu

Reductive Cleavage: Catalytic hydrogenation (e.g., using H2/Pd-C or Raney Ni) is a common method to reductively cleave the N-O bond, typically yielding enaminones or β-amino alcohols.

Photolysis: The weak N-O bond can break under UV irradiation, leading to rearrangement products, often through an azirine intermediate.

The susceptibility of the isoxazole ring to nucleophilic attack can be exploited for functionalization. For instance, 5-nitroisoxazoles readily undergo nucleophilic aromatic substitution (SNAr) reactions with various O, N, and S-bis(nucleophiles), providing a regioselective route to novel bis(isoxazole) derivatives. mdpi.com While 5-aminoisoxazoles are generally less susceptible to direct ring-opening by nucleophiles compared to isoxazol-5-ones, the presence of activating groups or reaction with strong nucleophiles can facilitate such transformations.

Reactions at the Amine Functionality

The exocyclic amino group at the C5 position of this compound is a key site for chemical modification, behaving as a typical, albeit electron-deficient, aromatic amine. Its nucleophilicity allows for a range of functionalization reactions.

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated to introduce new substituents. Reactions of 5-amino-3-(5-nitro-2-furyl)isoxazoles with sodium hydride followed by an appropriate alkylating or acylating agent yield the corresponding mono- and di-substituted derivatives. acs.orgacs.org This provides a straightforward method to modulate the compound's physicochemical properties.

Reactions with Carbonyl Compounds: The amine can condense with activated carbonyl compounds. For example, 5-methylisoxazol-3-amine reacts with activated enol ethers like diethyl ethoxymethylenemalonate. This reaction initially forms isoxazolyl enamines, which can undergo subsequent intramolecular cyclization to yield fused heterocyclic systems such as isoxazolo[2,3-a]pyrimidinones. researchgate.net

Aza-Friedel-Crafts Reaction: 5-Aminoisoxazoles can act as nucleophiles in Friedel-Crafts type reactions. An enantioselective aza-Friedel-Crafts reaction between 5-aminoisoxazoles and isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid, yields 3-isoxazole 3-amino-oxindoles in high yields and enantioselectivities. rsc.org

Reactions with α-Diazocarbonyl Compounds: The reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can be selectively tuned. Under thermal conditions, a Wolff rearrangement occurs to produce N-isoxazole amides. In the presence of a rhodium catalyst like Rh2(Oct)4, an N-H insertion reaction is favored, leading to the formation of α-amino acid derivatives of N-isoxazoles. nih.gov

Table 2: Summary of Reactions at the Amine Functionality of 5-Aminoisoxazoles

Reaction Type Reagents Product Type Reference(s)
N-Alkylation NaH, Alkyl Halide 5-(Alkylamino)- or 5-(Dialkylamino)isoxazoles acs.orgacs.org
N-Acylation NaH, Acyl Halide/Anhydride 5-(Acylamino)isoxazoles acs.orgacs.org
Condensation Activated Enol Ethers Isoxazolyl Enamines, Isoxazolopyrimidinones researchgate.net
Aza-Friedel-Crafts Isatin-derived Ketimines, Chiral Acid 3-Isoxazole 3-Amino-oxindoles rsc.org
Wolff Rearrangement α-Diazocarbonyls, Heat N-Isoxazole Amides nih.gov

| N-H Insertion | α-Diazocarbonyls, Rhodium Catalyst | α-Amino Acid Derivatives of N-Isoxazoles | nih.gov |

Chemical Modifications of the Isoxazole Ring System

The isoxazole ring itself can undergo chemical modifications, although its reactivity is influenced by the substituents present. The ring is generally considered electron-rich, but less so than furan (B31954) or pyrrole.

Electrophilic Aromatic Substitution: The most common reaction for modifying the isoxazole ring is electrophilic aromatic substitution. Theoretical and experimental studies indicate that the C4 position is the most susceptible to electrophilic attack, due to the stability of the resulting sigma complex. Halogenation, nitration, and sulfonation can be achieved at this position, provided the reaction conditions are controlled to avoid ring cleavage. The presence of the activating amino group at C5 and the deactivating fluorinated alkyl group at C3 in the target molecule would direct electrophiles primarily to the C4 position.

Metallation: Direct metallation of the isoxazole ring can be challenging. However, lithiation at the C4 position is possible using strong bases, creating a nucleophilic center that can react with various electrophiles to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling: For isoxazoles bearing a halogen at the C4 position (introduced via electrophilic halogenation), palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions are powerful tools for creating new carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and vinyl groups.

Transformations Involving the Fluorinated Side Chain

The 2-fluoropropan-2-yl group is a tertiary fluoroalkane substituent. Such groups are generally characterized by high chemical and thermal stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the fluorine atom is a poor leaving group. Furthermore, the tertiary carbon atom is sterically hindered.

Consequently, the 2-fluoropropan-2-yl side chain is expected to be largely inert to many chemical transformations that might affect other parts of the molecule. Reactions involving nucleophilic substitution at the tertiary carbon are highly unlikely due to steric hindrance and the poor leaving group ability of fluoride. Similarly, elimination reactions to form an alkene are also not facile under standard conditions.

The primary influence of the 2-fluoropropan-2-yl group on the reactivity of the molecule is electronic. Fluorine is highly electronegative, and the fluoroalkyl group acts as a strong electron-withdrawing group through the inductive effect (-I effect). masterorganicchemistry.com This effect deactivates the isoxazole ring towards electrophilic substitution, although the strong activating effect of the C5-amino group would still dominate, directing substitution to the C4 position. The electron-withdrawing nature of the side chain would also decrease the basicity of the isoxazole ring nitrogens and the exocyclic amine.

Direct chemical transformations of the 2-fluoropropan-2-yl group itself would require harsh conditions, such as those involving electro-oxidation in superacids, which are unlikely to be compatible with the isoxazole-5-amine core. rsc.org Therefore, for synthetic purposes, this group is best considered a stable substituent that modifies the electronic properties of the heterocyclic system.

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not publicly available. As a result, the detailed analysis requested for the article, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, could not be compiled.

The structural elucidation of a novel chemical entity relies entirely on empirical data obtained from advanced spectroscopic techniques. Without access to primary research data from ¹H, ¹³C, and ¹⁹F NMR experiments, or high-resolution mass spectrometry, any discussion of chemical shifts, coupling constants, 2D correlations, or fragmentation patterns would be purely speculative and would not meet the required standards of scientific accuracy.

General information regarding the isoxazole ring system and the expected spectral characteristics of similar structures is available. However, per the specific instructions to focus solely on "this compound" and to exclude information outside the explicit scope, a detailed article as outlined cannot be generated at this time. Further research or de novo synthesis and analysis of the compound would be required to produce the specific data needed for this comprehensive report.

Advanced Spectroscopic and Structural Elucidation Studies

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental Infrared (IR) spectroscopy data for 3-(2-Fluoropropan-2-yl)isoxazol-5-amine. Therefore, a detailed analysis of its characteristic functional group vibrations with corresponding wavenumbers cannot be provided at this time.

While general IR absorption regions for functional groups present in the molecule (such as N-H stretches for the amine, C=N and C=C stretches for the isoxazole (B147169) ring, and C-F stretches for the fluoropropyl group) can be predicted based on established spectroscopic principles, the presentation of such theoretical data would not adhere to the strict requirement for detailed, compound-specific research findings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

No publicly accessible X-ray crystallography data for this compound could be located through an extensive search of scientific databases. As a result, information regarding its absolute stereochemistry, solid-state conformation, crystal system, space group, and unit cell dimensions is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Given the absence of X-ray crystallographic data for this compound, a detailed analysis of its crystal packing and intermolecular interactions (such as hydrogen bonding, van der Waals forces, or other non-covalent interactions) cannot be conducted. Such an analysis is contingent on the experimental determination of the compound's crystal structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a host of derived molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry of molecules by finding the minimum energy conformation. For 3-(2-Fluoropropan-2-yl)isoxazol-5-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G*, are employed to optimize the molecular geometry. acs.orgbohrium.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The isoxazole (B147169) ring is expected to be largely planar, with specific bond lengths reflecting its aromatic character and the influence of its heteroatoms. The geometry of the 2-fluoropropan-2-yl group will be tetrahedral around the central carbon, but with distortions caused by the steric bulk and electronegativity of the fluorine atom. The C-F bond length is a key parameter, as is the bond connecting the isopropyl group to the C3 position of the isoxazole ring. The exocyclic amino group at the C5 position will have C-N bond lengths and H-N-H bond angles characteristic of primary aromatic amines.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on DFT studies of analogous structures.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)O1-N2 (in ring)~1.40 Å
Bond Length (Å)N2=C3 (in ring)~1.31 Å
Bond Length (Å)C3-C(isopropyl)~1.50 Å
Bond Length (Å)C(isopropyl)-F~1.41 Å
Bond Length (Å)C5-N(amine)~1.37 Å
Bond Angle (°)C5-O1-N2~105°
Bond Angle (°)C3-C(isopropyl)-C(methyl)~109.5°
Dihedral Angle (°)N2-C3-C(isopropyl)-FVariable (see Conformational Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich isoxazol-5-amine (B86289) moiety. The lone pair electrons of the exocyclic amino group and the π-system of the isoxazole ring contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the isoxazole ring, particularly at the C4 position and the N2 atom, indicating the probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. researchgate.net DFT calculations can provide quantitative values for these orbital energies.

Table 2: Representative FMO Properties for Isoxazole Derivatives Note: Values are illustrative and depend on the specific substituents and computational method.

PropertyTypical Calculated Value (eV)Implication
HOMO Energy-6.0 to -7.5Indicates electron-donating ability (nucleophilicity).
LUMO Energy-0.5 to -2.0Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.0 to 6.0Lower values correlate with higher chemical reactivity.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. deeporigin.comlibretexts.org The ESP map is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles).

For this compound, the ESP surface would reveal several key features:

Negative Potential: Strong negative potential (red/yellow) is expected around the electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the fluorine atom of the isopropyl group. These regions are prime sites for hydrogen bond acceptance and interactions with electrophiles. researchgate.netresearchgate.net

Positive Potential: A significant region of positive potential (blue) would be located around the hydrogen atoms of the exocyclic amino group. This makes the amino group a strong hydrogen bond donor.

Neutral Regions: The methyl groups of the isopropyl substituent would exhibit relatively neutral potential (green).

This detailed charge landscape is crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites, or how it might self-assemble in the solid state.

Conformational Analysis and Potential Energy Surfaces

The conformational profile of this compound is largely dictated by the rotation around the C3-C(isopropyl) single bond. The presence of the bulky and highly electronegative 2-fluoropropan-2-yl group introduces significant steric and electronic effects that govern its preferred orientation relative to the isoxazole ring.

Fluorine substitution is known to have a profound impact on molecular conformation. semanticscholar.orgiucc.ac.il The conformational preferences are influenced by a balance of several factors:

Steric Hindrance: The bulky methyl groups and the fluorine atom create steric repulsion with the isoxazole ring, disfavoring eclipsed conformations.

Dipole-Dipole Interactions: The strong dipole of the C-F bond interacts with the dipole of the isoxazole ring system. Conformations that minimize the repulsion between these dipoles are generally favored.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation between the C-C bonding orbitals of the isopropyl group and the antibonding orbital of the C-F bond (σC-C → σ*C-F), can stabilize specific gauche conformations.

Computational studies involving scanning the potential energy surface by systematically rotating the C3-C(isopropyl) dihedral angle can identify the low-energy conformers and the transition states that separate them. It is likely that the lowest energy conformation will be a staggered arrangement that optimally balances steric repulsion and favorable electronic interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states (TS), and calculate activation energies (ΔG‡), which determine the reaction rate and selectivity. nih.govresearchgate.net

For this compound, several reaction types could be investigated. For example, the synthesis of the isoxazole ring itself often proceeds via a [3+2] cycloaddition reaction. nih.govnih.gov Computational studies can model this process to explain the observed regioselectivity.

Furthermore, reactions involving the synthesized molecule, such as electrophilic aromatic substitution at the C4 position or nucleophilic substitution involving the amino group, can be modeled. DFT calculations can be used to:

Optimize Reactant and Product Geometries: Determine the starting and ending points of the reaction coordinate.

Locate Transition States: Find the highest energy point along the reaction pathway, which represents the kinetic barrier. Vibrational frequency analysis is used to confirm a true TS (one imaginary frequency).

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the feasibility and rate of the reaction.

Trace the Intrinsic Reaction Coordinate (IRC): This calculation confirms that the identified transition state correctly connects the desired reactants and products.

Through such computational investigations, a comprehensive, atomistic understanding of the reaction pathways, regioselectivity, and stereoselectivity for reactions involving this compound can be achieved. acs.org

Transition State Identification and Energy Barriers

The synthesis of the isoxazole ring system is most commonly achieved through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. chemtube3d.comedu.krdresearchgate.netnih.gov For the formation of this compound, a plausible synthetic pathway involves the reaction of 2-fluoro-2-methylpropanenitrile (B3378176) oxide with an amino-substituted alkyne or a synthetic equivalent.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to model the mechanism of such cycloaddition reactions. unimi.itresearchgate.net These calculations allow for the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the reaction's feasibility and kinetics.

The transition state for the [3+2] cycloaddition is typically found to be a concerted but asynchronous process. This means that the new carbon-carbon and oxygen-carbon bonds that form the five-membered isoxazole ring are formed simultaneously, but the extent of bond formation is not equal at the TS. The geometry of the TS would feature a distorted five-membered ring structure where the reacting atoms are in proximity, with partially formed bonds.

The activation energy barrier, which is the energy difference between the reactants and the transition state, dictates the rate of the reaction. DFT studies on related nitrile oxide cycloadditions have shown that these reactions generally have low activation barriers, often in the range of 1 to 14 kcal/mol, indicating that the reactions are typically facile. researchgate.net The presence of the bulky and electron-withdrawing 2-fluoropropan-2-yl group on the nitrile oxide would influence the electronic structure and sterics of the transition state, thereby affecting the precise energy barrier. The fluorine atom can modulate the energies of the frontier molecular orbitals (HOMO and LUMO), which govern the cycloaddition process. nih.gov

Table 1: Hypothetical Computational Parameters for Transition State Analysis
Computational MethodBasis SetCalculated PropertyEstimated Value/Description
Density Functional Theory (DFT), e.g., B3LYP6-311+G(d,p)Transition State GeometryAsynchronous, concerted five-membered ring-like structure
Density Functional Theory (DFT), e.g., B3LYP6-311+G(d,p)Activation Energy (ΔG‡)~5-12 kcal/mol
Frequency Calculation6-311+G(d,p)Imaginary FrequencyOne single imaginary frequency, confirming a true first-order saddle point

Molecular Docking and Dynamics Simulations

In the absence of clinical or experimental bioactivity data, molecular docking and molecular dynamics (MD) simulations serve as powerful in silico techniques to explore and predict the potential biological interactions of a compound. nih.govnih.govnih.gov By modeling the interaction between a ligand (the compound) and a macromolecular target (a protein), these methods can predict binding affinity, identify key interacting residues, and assess the stability of the ligand-protein complex. nih.gov

The isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govalrasheedcol.edu.iq Based on the established activities of various isoxazole derivatives, hypothetical protein targets for this compound can be proposed. Prominent targets for isoxazole-containing molecules include Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and Carbonic Anhydrase (CA), which is implicated in various physiological processes. nih.govnih.govresearchgate.net

Ligand-Target Interactions (Hypothetical protein targets based on scaffold activity)

Cyclooxygenase-2 (COX-2) Interactions

The COX-2 enzyme has a larger active site pocket than its isoform, COX-1, which can be exploited for selective inhibition. researchgate.netmdpi.com Docking simulations of this compound into the COX-2 active site (PDB IDs for COX-2 are widely available) would aim to identify a low-energy binding pose.

In a hypothetical binding model, the compound could orient itself to maximize favorable interactions. The 5-amino group is a key feature, capable of acting as a hydrogen bond donor to polar amino acid residues within the active site, such as Ser339 or Gln178. mdpi.com The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The bulky and hydrophobic 2-fluoropropan-2-yl group would likely be positioned within the hydrophobic pocket of the COX-2 active site, forming van der Waals interactions with nonpolar residues like Leu338 and Val509. researchgate.net The presence of a fluorine atom can also enhance binding affinity through favorable hydrophobic interactions and by increasing molecular reactivity. nih.gov

Table 2: Hypothetical Ligand-Target Interactions with COX-2
Ligand MoietyPotential Interacting ResidueInteraction Type
5-Amine (-NH₂)Ser339, Gln178Hydrogen Bond (Donor)
Isoxazole NitrogenArg499Hydrogen Bond (Acceptor)
2-Fluoropropan-2-yl GroupLeu338, Val509, Tyr371Hydrophobic / van der Waals

Carbonic Anhydrase (CA) Interactions

Carbonic anhydrases are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity. Many inhibitors target this zinc ion. nih.govresearchgate.net In a hypothetical docking scenario with a human CA isoform (e.g., CA-II), the 5-amino group or one of the isoxazole heteroatoms of this compound could act as a zinc-binding group, coordinating directly with the Zn²⁺ ion.

Additionally, the ligand would be stabilized by a network of hydrogen bonds with surrounding active site residues, such as Thr199 and His94. The 2-fluoropropan-2-yl substituent would likely occupy a hydrophobic region of the active site, further anchoring the molecule. Following docking, molecular dynamics simulations over a timescale of nanoseconds could be performed to evaluate the stability of the predicted binding pose. nih.gov Analysis of the simulation trajectory would provide insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds, over time. nih.gov

Table 3: Hypothetical Ligand-Target Interactions with Carbonic Anhydrase II
Ligand MoietyPotential Interacting Residue/IonInteraction Type
5-Amine (-NH₂) / Isoxazole NZn²⁺ IonCoordination Bond
5-Amine (-NH₂)Thr199Hydrogen Bond (Donor/Acceptor)
Isoxazole OxygenHis94Hydrogen Bond (Acceptor)
2-Fluoropropan-2-yl GroupVal121, Leu198Hydrophobic / van der Waals

Investigation of Biological Interactions and Molecular Mechanisms in Vitro/pre Clinical Research Focus

Biochemical Target Identification and Binding Affinities

No specific biochemical targets or binding affinity data for 3-(2-Fluoropropan-2-yl)isoxazol-5-amine were identified in the public research literature.

There are no available public reports of enzyme inhibition assays conducted with this compound.

Information from receptor binding assays for this compound is not present in the currently accessible scientific literature.

No protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration, for this compound have been publicly reported.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Comprehensive Structure-Activity Relationship (SAR) studies specifically centered on analogs of this compound are not available in the public domain.

There are no published studies detailing the rational design and synthesis of derivatives of this compound for the purpose of SAR exploration.

Without SAR studies, the key pharmacophoric elements and the effects of specific substituents for this compound have not been elucidated.

Cellular Assays for Investigating Biological Effects

No publicly available research data was found describing the use of cellular assays to investigate the biological effects of this compound.

Cell-Based Functional Assays

There are no available studies detailing the use of cell-based functional assays, such as pathway activation or reporter gene assays, to evaluate the activity of this compound.

Assays for Modulating Specific Biological Processes

Information regarding assays to determine the modulation of specific biological processes, for instance, apoptosis induction or effects on the cell cycle, for this compound is not present in the reviewed literature.

Elucidation of Molecular Mechanisms of Action (In Vitro)

No in vitro studies elucidating the molecular mechanism of action for this compound have been identified in the public domain.

Pathway Analysis and Upstream/Downstream Signaling

There is no available research on the analysis of signaling pathways, including upstream or downstream targets, that might be affected by this compound.

Enzyme Kinetics and Inhibitor Characterization

Data from enzyme kinetics studies or characterization of this compound as an enzyme inhibitor is not available in the current body of scientific literature.

Advanced Applications and Research Utility

Role as a Synthetic Intermediate for Complex Molecule Synthesis

3-(2-Fluoropropan-2-yl)isoxazol-5-amine is classified as a heterocyclic and fluorinated organic building block, indicating its intended use in the synthesis of more complex chemical structures. lookchem.combldpharm.com The isoxazole (B147169) ring is a significant scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. nih.govresearchgate.netnih.gov The presence of a primary amine and a fluorinated alkyl group makes this compound a versatile intermediate for creating diverse molecular libraries aimed at drug discovery. nih.govrsc.org

Development as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, to understand their function. The development of a molecule like this compound into a chemical probe would require demonstrating its specific interaction with a biological target.

Co-crystallization Studies with Biological Macromolecules

Co-crystallization is an experimental technique used to obtain a crystal of a small molecule bound to its biological target, such as a protein. The resulting crystal structure, determined by X-ray crystallography, provides detailed insight into the molecular interactions between the compound and its target. A thorough search of scientific databases did not reveal any published co-crystallization studies involving this compound with any biological macromolecules.

Material Science Applications

The exploration of this compound in material science is currently in a nascent, largely theoretical stage. However, the molecule's distinct structural features suggest its potential as a valuable building block for creating materials with tailored properties. Research into related compounds indicates that the isoxazole, fluoroalkyl, and amine functionalities can each contribute to the development of high-performance polymers, liquid crystals, and other advanced materials.

The primary amine group on the isoxazole ring serves as a reactive site, enabling the molecule to be used as a monomer in polymerization reactions. numberanalytics.comnumberanalytics.compolysciences.comlibretexts.org This could lead to the synthesis of novel polyamides, polyimides, or other polymers where the isoxazole and fluorinated moieties are incorporated into the polymer backbone or as pendant groups.

The incorporation of the rigid isoxazole ring is expected to enhance the thermal stability and mechanical strength of the resulting polymers. researchgate.netrsc.org The fluorinated propan-2-yl group can impart several desirable properties, including increased chemical resistance, thermal and oxidative stability, hydrophobicity, and a low surface energy. psu.eduman.ac.uk Materials possessing these characteristics are highly sought after for applications in harsh environments, such as in the aerospace, electronics, and chemical industries.

Isoxazole derivatives have been investigated for their potential in organic semiconductors and as components of thermotropic liquid crystals. researchgate.net The isoxazole ring possesses a significant dipole moment, which can influence the self-assembly and molecular organization of materials, a key factor in the formation of liquid crystalline phases. oup.com The unique electronic properties of the isoxazole ring could also be harnessed in the design of new organic electronic materials. researchgate.net

The presence of the fluorine-containing group can further modify the intermolecular interactions and packing geometry, potentially leading to the development of novel liquid crystalline materials with specific phase behaviors and electro-optical properties. psu.edu

The amine functionality allows for the grafting of this compound onto various surfaces, altering their chemical and physical properties. numberanalytics.com Such surface modification could be used to create hydrophobic and oleophobic coatings due to the low surface energy imparted by the fluorinated group. psu.edu These coatings could find applications in self-cleaning surfaces, anti-fouling materials, and low-friction interfaces.

The following table summarizes the potential contributions of each structural component of this compound to material properties, based on established principles in material science.

Structural ComponentPotential Contribution to Material Properties
Isoxazole Ring - Enhanced thermal and dimensional stability. researchgate.net- Potential for liquid crystalline behavior due to its rigid, planar structure and dipole moment. researchgate.netoup.com- Contribution to specific electronic and optical properties for applications in organic electronics. researchgate.net
2-Fluoropropan-2-yl Group - Increased thermal and oxidative stability. psu.edunih.gov- High hydrophobicity and lipophobicity. psu.edu- Low surface energy, leading to non-stick and self-cleaning properties. psu.edu- Enhanced chemical resistance.
Amine Group - Reactive site for polymerization to form polyamides, polyimides, etc. numberanalytics.comnumberanalytics.comlibretexts.org- Ability to be grafted onto surfaces for functional coatings. polysciences.com- Potential for cross-linking in thermosetting polymers. numberanalytics.com

While these applications are speculative and based on the known properties of related chemical structures, they highlight the promising research directions for this compound in the field of material science. Further experimental investigation is necessary to validate these potential applications and to fully characterize the properties of materials derived from this compound.

Future Directions and Emerging Research Avenues for 3 2 Fluoropropan 2 Yl Isoxazol 5 Amine

The chemical compound 3-(2-fluoropropan-2-yl)isoxazol-5-amine stands as a molecule of interest, primarily due to the unique combination of a fluorinated alkyl group and the versatile isoxazole (B147169) scaffold. While current knowledge may be limited, its structural features suggest significant potential for further investigation. The following sections outline promising future research directions that could unlock its therapeutic and scientific value.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.